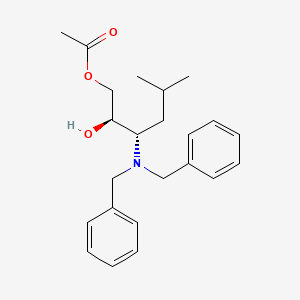

Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester

Description

The compound "Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester" is a chiral ester derivative featuring a dibenzylamino group, a hydroxyl group, and a methyl-substituted hexyl backbone.

Key structural features include:

- Ester group: Enhances lipophilicity, influencing pharmacokinetic properties.

- Hydroxyl and methyl groups: Contribute to stereochemical complexity and solubility.

Properties

CAS No. |

871948-93-5 |

|---|---|

Molecular Formula |

C23H31NO3 |

Molecular Weight |

369.5 g/mol |

IUPAC Name |

[(2R,3S)-3-(dibenzylamino)-2-hydroxy-5-methylhexyl] acetate |

InChI |

InChI=1S/C23H31NO3/c1-18(2)14-22(23(26)17-27-19(3)25)24(15-20-10-6-4-7-11-20)16-21-12-8-5-9-13-21/h4-13,18,22-23,26H,14-17H2,1-3H3/t22-,23-/m0/s1 |

InChI Key |

LWTGIEFUTRCWQS-GOTSBHOMSA-N |

Isomeric SMILES |

CC(C)C[C@@H]([C@H](COC(=O)C)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Canonical SMILES |

CC(C)CC(C(COC(=O)C)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Esterification Process

The primary method for synthesizing acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester involves the esterification of acetic acid with (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexanol. This reaction can be catalyzed by various acid catalysts, such as:

- Sulfuric acid

- p-Toluenesulfonic acid

The reaction typically proceeds under reflux conditions to promote the formation of the ester while minimizing side reactions.

Reaction Conditions

Key parameters for optimizing the esterification process include:

| Parameter | Optimal Condition |

|---|---|

| Temperature | Reflux (approximately 100°C) |

| Time | 4 to 6 hours |

| Catalyst | 1-2 drops of sulfuric acid |

| Stoichiometry | 1:1 ratio of acetic acid to alcohol |

Following the reaction, purification techniques such as distillation or recrystallization are employed to isolate the desired ester product.

Industrial Production Techniques

In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield. Flow microreactor systems allow for better control over reaction conditions, leading to reduced by-product formation and improved scalability of the synthesis process.

Types of Reactions

This compound can participate in various chemical reactions:

Oxidation: The hydroxyl group can be oxidized to a ketone using agents like chromium trioxide or potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.

Substitution: The dibenzylamino group can engage in nucleophilic substitution reactions.

Common Reagents and Conditions

| Reaction Type | Reagent | Condition |

|---|---|---|

| Oxidation | Chromium trioxide | Acetic acid or aqueous solution |

| Reduction | Lithium aluminum hydride | Dry ether |

| Substitution | Halides or amines | Presence of sodium hydroxide |

The unique structure of this compound suggests potential applications in medicinal chemistry and pharmacology due to its biological activity associated with both acetic acid and dibenzylamino functional groups. Further studies are necessary to explore its mechanisms of action through receptor binding assays and metabolic profiling.

The preparation of this compound involves well-established organic synthesis methods primarily centered around esterification reactions. Understanding the optimal conditions for these reactions is crucial for achieving high yields and purity in both laboratory and industrial contexts. As research continues into the compound's biological activities, its applications in pharmaceuticals may become increasingly significant.

Chemical Reactions Analysis

Types of Reactions

Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The dibenzylamino group may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn with structurally or functionally related molecules from the evidence.

Table 1: Structural and Functional Comparison

Key Comparisons

Backbone and Functional Groups: The target compound shares a chiral 2-hydroxy-3-aminohexyl backbone with Hexanoic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester . Unlike the epoxide-containing 2-oxiranecarboxylic acid derivative , the target compound lacks an oxirane ring, reducing electrophilic reactivity but improving stability under acidic conditions.

Synthetic Utility: The dibenzylamino group in the target compound may serve as a protective group for amines, akin to strategies used in the synthesis of (2R,3S)-2-amino-3-methyl-hex-5-enoic acid derivatives . Compared to the methoxyphenyl glycidate ester , the absence of an aromatic ring in the target compound could limit π-π interactions in drug-receptor binding but may reduce toxicity.

Research Findings and Limitations

- Synthesis Challenges: No direct synthesis data for the target compound are available. However, analogous compounds (e.g., Hexanoic acid derivatives) are synthesized via stereoselective esterification or amino protection, as seen in .

- Stability: The acetic acid ester may hydrolyze faster than hexanoic acid esters under physiological conditions, as observed in related esters .

Biological Activity

Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester, with the CAS number 871948-93-5, is a compound that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

- Molecular Formula: C23H31NO3

- Molecular Weight: 369.5 g/mol

- Density: 1.084 g/cm³

- Boiling Point: 503.731°C at 760 mmHg

- Flash Point: 258.447°C

The compound exhibits various biological activities, primarily through its interaction with cellular receptors and enzymes. The following are key mechanisms identified in literature:

- Inhibition of Platelet Aggregation : Similar compounds have shown effectiveness as platelet aggregation inhibitors, suggesting potential applications in cardiovascular health. For example, BMY 42393 is noted for stimulating prostacyclin receptors, which elevate cAMP levels in platelets, leading to reduced aggregation .

- Antioxidant Properties : Compounds with similar structures have been evaluated for their antioxidant capabilities, indicating that this compound may contribute to cellular protection against oxidative stress.

- Cytotoxic Effects on Cancer Cells : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxicity against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Study 2: Cytotoxicity in Cancer Research

Research into structurally related compounds indicated cytotoxic effects on various cancer cell lines. For instance, a compound with a similar dibenzylamino group showed significant inhibition of proliferation in breast cancer cells, suggesting that this compound may also possess anticancer properties.

Data Table: Comparison of Biological Activities

Q & A

Basic Research Question

- Chiral HPLC : Use columns like Chiralpak AD-H or AS-H with hexane/isopropanol mobile phases. Calibrate with racemic standards .

- Polarimetry : Measure optical rotation and compare to literature values for the (2R,3S) enantiomer.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₂₄H₃₃NO₃, ~383.5 g/mol) and excludes impurities .

What strategies mitigate racemization during synthesis?

Advanced Research Question

Racemization risks increase at high temperatures or under basic conditions. Mitigation strategies:

- Low-Temperature Reactions : Conduct esterification below 40°C to preserve stereochemistry .

- Non-Basic Conditions : Avoid strong bases; use mild acids (e.g., acetic acid) for pH control .

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers post-synthesis .

How can reaction yields be optimized in the esterification step?

Basic Research Question

- Stoichiometry : Use a 1.1:1 molar ratio of acyl donor (acetic acid) to alcohol intermediate to drive the reaction .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Reaction Monitoring : Track progress via TLC or in-situ IR to halt the reaction at peak yield.

How to design a kinetic resolution protocol for diastereomer separation?

Advanced Research Question

- Enzymatic Hydrolysis : Screen hydrolases (e.g., Candida antarctica lipase B) to selectively hydrolyze one diastereomer in a racemic mixture .

- Chiral Auxiliaries : Temporarily introduce a bulky group (e.g., tert-butyl) to amplify steric differences, facilitating chromatographic separation .

- Dynamic Kinetic Resolution (DKR) : Combine metal catalysts (e.g., Ru) with enzymes to racemize and resolve isomers simultaneously.

How does the compound’s stability vary under different storage conditions?

Basic Research Question

- Temperature : Store at 2–8°C to prevent thermal degradation of the ester and dibenzylamine groups .

- Moisture Sensitivity : Use desiccants in sealed containers, as hydrolysis can occur in humid environments.

- Light Protection : Amber glassware prevents UV-induced decomposition of the hydroxy and amino moieties.

What are its applications in synthesizing bioactive molecules?

Advanced Research Question

- Antiviral Intermediates : The (2R,3S) configuration is critical in protease inhibitors (e.g., Atazanavir analogs) .

- Chiral Building Blocks : Used to introduce stereocenters in β-lactam antibiotics or kinase inhibitors .

- Peptide Mimetics : The dibenzylamino group serves as a masked amine for late-stage functionalization in peptidomimetics .

How to troubleshoot low yields in the final recrystallization step?

Basic Research Question

- Solvent Optimization : Test mixed solvents (e.g., DMF/EtOAc) to adjust polarity and solubility .

- Gradient Cooling : Slowly reduce temperature from reflux to 4°C to enhance crystal nucleation.

- Seed Crystals : Add pure crystalline product to induce controlled crystallization.

What computational methods validate the compound’s stereoelectronic properties?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR shifts and compare with experimental data .

- Molecular Dynamics (MD) : Simulate conformational stability in solution to rationalize NOE observations.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivatization .

Key Data from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.